MRK-560 is a synthetic compound classified as a γ-secretase inhibitor (GSI). [, , , , , , , , , , , , , , , , ] It has been primarily investigated for its potential in modulating the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , , , ]
MRK-560 exhibits a preference for inhibiting the presenilin 1 (PSEN1) subclass of γ-secretases, which is believed to contribute to its improved tolerability compared to other GSIs. [, , , , ] This selectivity towards PSEN1 has made it a valuable tool for investigating the specific roles of different γ-secretase complexes in various biological processes. [, , , , ]
MRK 560 is derived from a series of compounds developed for research purposes, particularly in the context of Alzheimer's disease therapeutics. It is classified under the category of second-generation gamma-secretase modulators, which differ from first-generation inhibitors by their selective action on amyloid precursor protein without broadly inhibiting other substrates . The compound is manufactured under license from Merck & Co., Inc. and is intended solely for preclinical research applications .
The synthesis of MRK 560 involves several steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The detailed synthetic pathway can be found in various publications that describe similar gamma-secretase inhibitors, providing insights into the methodologies employed .
The molecular formula for MRK 560 is , with a molecular weight of approximately 517.92 g/mol. The structure features a complex arrangement including:
The InChI key for MRK 560 is WDZVWDXOIGQJIO-UJKQEGAGSA-N, which aids in its identification within chemical databases . The compound's three-dimensional conformation plays a critical role in its interaction with the gamma-secretase complex.
MRK 560 primarily acts by inhibiting the enzymatic activity of gamma-secretase, which is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. The mechanism involves:
Experimental assays have demonstrated that MRK 560 can significantly lower amyloid-beta levels in cellular models, confirming its role as an effective inhibitor .
The mechanism by which MRK 560 exerts its effects involves several key steps:
Studies have shown that this selectivity is critical for minimizing side effects related to Notch signaling disruption .
MRK 560 exhibits several notable physical and chemical properties:
These properties make MRK 560 an attractive candidate for further research into Alzheimer's disease therapies.
MRK 560 has several potential applications in scientific research:
MRK-560 (Chemical Name: N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide) is a synthetic small molecule with the molecular formula C₁₉H₁₇ClF₅NO₄S₂ and a molecular weight of 517.92 g/mol. Its structure features a cis-configured cyclohexyl core with sulfonyl and sulfonamide groups, which facilitate interactions with the γ-secretase substrate-binding pocket. The compound’s stereochemistry is critical for its biological activity, as the spatial orientation of the difluorophenyl and chlorophenyl rings enables optimal hydrophobic contacts within the enzyme complex [1] [6].
Table 1: Physicochemical Properties of MRK-560
Property | Value |
---|---|
Molecular Weight | 517.92 g/mol |
Purity | ≥99% (HPLC) |
CAS Number | 677772-84-8 |
Solubility in DMSO | 100 mg/mL (193.08 mM) |
Solubility in Ethanol | 25.9 mg/mL (50 mM) |
Storage Conditions | +4°C (short term); -20°C (long term) |
The compound appears as a white to off-white solid and is highly stable under recommended storage conditions. Its solubility profile favors organic solvents like DMSO and ethanol, which are used to prepare stock solutions for experimental studies [1] [9] [10].
MRK-560 is a presenilin-1 (PSEN1)-selective γ-secretase inhibitor that preferentially targets amyloid precursor protein (APP) cleavage over Notch signaling. γ-Secretase is an intramembrane aspartyl protease complex comprising four subunits, with PSEN1 and PSEN2 serving as the catalytic components. While PSEN1-containing complexes drive ~80% of Aβ production, PSEN2 complexes contribute minimally (~20%) [2] [7].
Cryo-EM structural studies reveal that MRK-560 binds the PSEN1 substrate-binding pocket through:
Notably, PSEN2 contains Pro287 and Ile288 at positions equivalent to Thr281 and Leu282 in PSEN1. This difference disrupts MRK-560 binding, explaining its 37-fold higher potency for PSEN1 (IC₅₀ = 33 ± 2 nM) than for PSEN2 (IC₅₀ = 173 ± 24 nM) [2] [7]. Consequently, MRK-560 suppresses Aβ40/Aβ42 production in neuronal cells at sub-nanomolar concentrations (IC₅₀ = 0.65 nM) without significantly inhibiting Notch cleavage, thereby avoiding gastrointestinal toxicity and immune dysregulation linked to pan-γ-secretase inhibitors [1] [6] [10].
Table 2: Selectivity Profile of MRK-560
Parameter | PSEN1 Complex | PSEN2 Complex |
---|---|---|
IC₅₀ (Aβ40 inhibition) | 33 ± 2 nM | 173 ± 24 nM |
AICD Inhibition Threshold | Complete at 200 nM | Partial at 10 µM |
Key Binding Residues | Thr281, Leu282 | Pro287, Ile288 |
MRK-560 exhibits favorable pharmacokinetic properties for central nervous system (CNS) targeting:
Table 3: Pharmacokinetic Parameters of MRK-560 in Rats
Parameter | Value |
---|---|
Oral Bioavailability | 70–90% (1 mg/kg dose) |
Tmax | 12 hours (oral) |
Plasma Half-life | >15 hours |
Plasma Clearance | <5 mL/min/kg |
Brain ED₅₀ (Aβ40) | 6 mg/kg |
CSF ED₅₀ (Aβ40) | 10 mg/kg |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7